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molecular formula C19H16ClN2NaO3 B132467 Laquinimod sodium CAS No. 248282-07-7

Laquinimod sodium

Cat. No. B132467
M. Wt: 378.8 g/mol
InChI Key: JWHPPWBIIQMBQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102592B2

Procedure details

Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate (Inter-V) (1.5 g, 3.858 mmol) and anhydrous ethanol (40 ml) were added to a round bottom flask at 20-25° C. under nitrogen atmosphere, and the mixture was stirred under nitrogen till a clear solution was obtained. The solution was cooled to 0-5° C., and a 21 wt % solution of sodium ethoxide was added (1.51 ml, 4.051 mmol) keeping the temperature at 0-5° C. while stirring. The mixture was stirred for an additional 1 h at 0-5° C., and the flask was placed in the refrigerator for 12 hours. The precipitate was filtered to obtain a white powder which was dried at 25° C. under vacuum. Yield: 90%. The purity of the isolated product was 100% (HPLC, area %).
Name
Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]([C:14](=[O:27])[CH2:15][C:16]([N:18]([CH2:25][CH3:26])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:17])[CH3:13])[C:3]=1[C:4](OC)=[O:5].[O-]CC.[Na+:31]>C(O)C>[CH3:26][CH2:25][N:18]([C:16]([C:15]1[C:14](=[O:27])[N:12]([CH3:13])[C:8]2[CH:9]=[CH:10][CH:11]=[C:2]([Cl:1])[C:3]=2[C:4]=1[O-:5])=[O:17])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.[Na+:31] |f:1.2,4.5|

Inputs

Step One
Name
Methyl 2-chloro-6-[[3-(ethyl(phenyl)amino)-3-oxo-propanoyl]-methyl-amino]benzoate
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)N(C)C(CC(=O)N(C1=CC=CC=C1)CC)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen till a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
at 0-5° C.
STIRRING
Type
STIRRING
Details
while stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 1 h at 0-5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a white powder which
CUSTOM
Type
CUSTOM
Details
was dried at 25° C. under vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CCN(C=1C=CC=CC1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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